4-(perfluoroethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODMMABKXPUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490110 | |
| Record name | 4-(Pentafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-85-1 | |
| Record name | 4-(Pentafluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(perfluoroethoxy)aniline. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-level connectivity and environmental information.
¹⁹F NMR is exceptionally sensitive for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is characteristic of the -O-CF₂-CF₃ group. It typically displays two distinct signals: a triplet corresponding to the terminal trifluoromethyl (-CF₃) group and a quartet for the difluoromethylene (-OCF₂) group. The splitting pattern arises from the coupling between the adjacent, non-equivalent fluorine nuclei (³JFF coupling). The chemical shifts are influenced by the electronegative oxygen atom and the aromatic ring.
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Splitting for this compound
| Moiety | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant |
|---|---|---|---|
| -CF₃ | ~ -86 ppm | Triplet (t) | ³JFF |
| -OCF₂- | ~ -92 ppm | Quartet (q) | ³JFF |
Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent and experimental conditions.
¹H and ¹³C NMR are used to characterize the non-fluorinated portions of the molecule. The ¹H NMR spectrum of this compound reveals signals for the aromatic protons and the amine (-NH₂) protons. Due to the para-substitution on the benzene (B151609) ring, the aromatic protons exhibit a characteristic AA'BB' system, appearing as two distinct multiplets or doublets. The amine protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent, concentration, and temperature researchgate.net.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons show four distinct signals. The carbon atom directly attached to the nitrogen (C-N) and the carbon attached to the perfluoroethoxy group (C-O) are significantly influenced by these substituents. The chemical shifts of the fluorinated carbons in the perfluoroethoxy group are often difficult to observe without specific experimental conditions due to C-F coupling.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H (ortho to -NH₂) | 6.6 - 6.8 ppm | Multiplet/Doublet |
| ¹H | Aromatic C-H (ortho to -OC₂F₅) | 6.8 - 7.0 ppm | Multiplet/Doublet |
| ¹H | -NH₂ | 3.5 - 4.0 ppm (variable) | Broad Singlet |
| ¹³C | Aromatic C-NH₂ | ~ 142 ppm | Singlet |
| ¹³C | Aromatic C-H (ortho to -NH₂) | ~ 116 ppm | Singlet |
| ¹³C | Aromatic C-H (ortho to -OC₂F₅) | ~ 115 ppm | Singlet |
| ¹³C | Aromatic C-OC₂F₅ | ~ 145 ppm | Singlet |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are solvent-dependent. Data is estimated based on analogous structures like 4-fluoroaniline (B128567) rsc.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular formula is C₈H₆F₅NO, giving a monoisotopic mass of approximately 239.03 Da. In electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺).
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. A primary fragmentation involves the cleavage of the ether bond or within the perfluoroalkyl chain, which is a common pathway for per- and polyfluoroalkyl substances (PFAS) nih.govwell-labs.com.
Key fragmentation patterns include:
Loss of the C₂F₅ radical to yield a phenoxy-type cation.
Cleavage of the C-O bond, separating the aniline (B41778) and perfluoroethoxy moieties.
Fragmentation of the aromatic ring.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion Structure | m/z (approx.) | Description |
|---|---|---|
| [C₈H₆F₅NO]⁺ | 239 | Molecular Ion |
| [C₆H₆NO]⁺ | 108 | Loss of ·C₂F₅ |
| [C₂F₅]⁺ | 119 | Perfluoroethyl cation |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
Note: The observed fragments and their relative intensities can vary significantly depending on the ionization technique (e.g., EI, ESI) and energy used.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy are used to identify functional groups and study electronic properties.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the molecule. The IR spectrum of this compound shows characteristic absorption bands confirming the presence of the amine, the aromatic ring, and the perfluoroethoxy group.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3350 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Ring Stretch | 1500 - 1600 | Medium-Strong |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1280 | Strong |
| C-F | Stretch | 1100 - 1300 | Very Strong |
| C-N | Stretch | 1250 - 1350 | Medium-Strong |
Data is based on characteristic frequencies for anilines and fluorinated ethers rsc.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. The aniline chromophore exhibits characteristic absorption bands in the UV region. The primary band is due to the π → π* transition of the benzene ring, which is red-shifted (shifted to longer wavelengths) by the electron-donating amino group (-NH₂) and influenced by the perfluoroethoxy substituent.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of aniline derivatives researchgate.net. A common method involves reversed-phase chromatography using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to the molecule's λmax or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity semanticscholar.orgnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile and thermally stable compounds epa.gov. The analysis of anilines by GC-MS is a well-established method. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (DB-5 type), is often used. The mass spectrometer allows for positive identification of the compound based on its retention time and mass spectrum.
Table 5: Typical Chromatographic Conditions for Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV or MS |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can elucidate molecular geometry, orbital energies, and reactivity descriptors.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and electronic properties of molecules like 4-(perfluoroethoxy)aniline.
Studies on similar fluorinated anilines have shown that fluorine substitution significantly alters the electronic environment. researchgate.netresearchgate.net For this compound, DFT calculations would likely predict a decrease in the electron density of the aromatic π-system and a lower pKa of the anilinium ion compared to unsubstituted aniline (B41778), indicating reduced basicity of the amino group. The calculations would also determine key energetic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. emerginginvestigators.org A larger gap generally implies higher stability and lower chemical reactivity.
Table 1: Illustrative DFT-Calculated Parameters for Aromatic Amines (Note: Specific values for this compound are not available in the cited literature and are presented here for illustrative purposes to show typical DFT outputs.)
| Parameter | Aniline (Reference) | This compound (Predicted Effect) | Description |
| HOMO Energy | ~ -5.5 eV | Lower | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ~ 0.5 eV | Lower | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | ~ 6.0 eV | Potentially Altered | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | ~ 1.5 D | Higher | Measure of the net molecular polarity arising from charge distribution. |
| N-H Bond Length | ~ 1.00 Å | Minor Change | The length of the covalent bond between nitrogen and hydrogen in the amino group. |
| C-N Bond Length | ~ 1.40 Å | Shorter | The length of the covalent bond between the aromatic carbon and the amino nitrogen. |
Quantum chemical calculations are instrumental in mapping reaction pathways and determining the energy barriers associated with chemical transformations. For this compound, these calculations could predict the regioselectivity of electrophilic aromatic substitution reactions. The strong electron-withdrawing nature of the perfluoroethoxy group is expected to deactivate the aromatic ring towards electrophiles. Furthermore, the amino group is an ortho-, para- director. Computational analysis of the transition states for substitution at the ortho and meta positions would clarify the preferred reaction sites by comparing the activation energies. The position with the lower activation barrier would correspond to the major product, which is expected to be substitution at the ortho position relative to the activating amino group.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions that are not apparent from static quantum chemical calculations.
MD simulations can be employed to understand how this compound might interact with biological targets, such as proteins, or how it partitions in environmental systems. nih.gov As a member of the per- and polyfluoroalkyl substances (PFAS) family, its interactions are of significant interest. Simulations of other PFAS compounds have shown that both hydrophobic interactions (involving the fluorinated tail) and polar or ionic interactions (involving the functional head group) are crucial for binding to proteins like serum albumin and transthyretin. nih.govnih.gov
For this compound, MD simulations could model its entry into a protein's binding pocket. The perfluoroethoxy tail would likely favor interactions with hydrophobic amino acid residues, while the aniline head could form hydrogen bonds with polar residues or water molecules. acs.org These simulations can calculate the binding free energy, providing a quantitative measure of the affinity between the molecule and a specific biological target. researchgate.net Such studies are critical for understanding the bioaccumulation potential and molecular mechanisms of toxicity for PFAS compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are valuable for screening large numbers of chemicals and prioritizing them for further testing.
While no specific QSAR models for this compound have been identified in the literature, models have been developed for other PFAS to predict activities such as binding to the thyroid hormone transport protein transthyretin (TTR). nih.gov These models use molecular descriptors—numerical values that encode structural, physical, or chemical features of a molecule—to predict a compound's activity.
To develop a QSAR model that includes this compound, a dataset of related compounds with known biological activities would be required. Descriptors for this compound, such as its octanol-water partition coefficient (logP), molecular weight, polar surface area, and quantum chemically derived parameters (e.g., HOMO/LUMO energies), would be calculated. The model would then use these descriptors to predict its potential for a specific biological effect, such as receptor binding or enzyme inhibition. nih.gov The application of such models could help identify structural features of major concern and guide future toxicological research. nih.gov
Estimation of Environmental Fate Parameters
Computational models, such as those integrated into the U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard, provide valuable estimations of the environmental fate of chemicals like this compound. epa.govnaccho.org These in silico tools utilize Quantitative Structure-Activity Relationships (QSARs) to predict how a chemical will behave in various environmental compartments. ecetoc.orgepa.gov For this compound, these predictive models offer a preliminary understanding of its persistence and potential for transport.
A critical parameter in assessing environmental fate is the bioconcentration factor (BCF), which indicates the extent to which a chemical accumulates in an organism from the surrounding water. For this compound, the BCF has been estimated using computational methods. Similarly, the octanol-water partition coefficient (log Kow) provides a measure of a chemical's lipophilicity and potential to bioaccumulate in fatty tissues. The organic carbon-water (B12546825) partition coefficient (log Koc) is another crucial parameter that predicts the tendency of a chemical to adsorb to soil and sediment.
| Parameter | Predicted Value | Model/Source |
|---|---|---|
| Bioconcentration Factor (BCF) | 25.4 L/kg | OPERA v2.9 |
| Octanol-Water Partition Coefficient (log Kow) | 3.58 | OPERA v2.9 |
| Water Solubility | 151 mg/L | OPERA v2.9 |
| Henry's Law Constant | 1.56e-07 atm-m3/mole | OPERA v2.9 |
| Soil Adsorption Coefficient (log Koc) | 2.78 | OPERA v2.9 |
Predictive Toxicology and Bioaccumulation Modeling using Computational Approaches
Computational toxicology leverages in silico models to predict the potential for a chemical to cause adverse health effects and to bioaccumulate in organisms. nih.gov These approaches are essential for prioritizing chemicals for further testing and for understanding the potential risks associated with exposure, especially for the vast number of PFAS compounds for which limited empirical data exist.
Predictive models can estimate various toxicological endpoints, such as the potential for a chemical to be a developmental or reproductive toxicant. For this compound, computational predictions suggest a potential for developmental toxicity. Bioaccumulation modeling, which considers factors like a chemical's affinity for proteins and its resistance to metabolism, is also crucial for understanding its long-term behavior in biological systems.
| Endpoint | Predicted Outcome | Model/Source |
|---|---|---|
| Developmental Toxicity | Potential Developmental Toxicant | TEST v5.1.2 |
| Estrogen Receptor Activity | Inactive | OPERA v2.9 |
| Androgen Receptor Activity | Inactive | OPERA v2.9 |
| Thyroid Receptor Activity | Inactive | OPERA v2.9 |
| Bioaccumulation Factor (BAF) | Not available | - |
Reactivity and Derivatization of 4 Perfluoroethoxy Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The susceptibility of the aniline ring in 4-(perfluoroethoxy)aniline to electrophilic aromatic substitution is governed by the competing electronic effects of the amino and perfluoroethoxy substituents. The amino group is a powerful activating group and is ortho-, para-directing, meaning it increases the electron density at the positions ortho and para to it, favoring electrophilic attack at these sites. Conversely, the perfluoroethoxy group is strongly deactivating due to the high electronegativity of the fluorine atoms, which withdraws electron density from the ring, making substitution more difficult.
The directing effects of the two groups are as follows:
Amino (-NH₂) group: Directs incoming electrophiles to positions 2 and 4. Since position 4 is occupied, it directs to the ortho positions (2 and 6).
Perfluoroethoxy (-OC₂F₅) group: As a deactivating group, it directs incoming electrophiles to the meta positions (3 and 5).
Reactions Involving the Amino Group
The primary amine functionality is the most reactive site on the this compound molecule and serves as a handle for a wide array of chemical transformations.
The amino group of this compound readily undergoes acylation or amidation when treated with acylating agents such as carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. These reactions are fundamental for introducing new functional groups and for protecting the amino group during other transformations. For instance, direct amidation with acetic acid can be achieved, often catalyzed by a solid acid catalyst. researchgate.net The reactivity in these reactions is influenced by the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups, like the perfluoroethoxy group, tend to decrease the nucleophilicity of the amino nitrogen, which can lead to slower reaction rates compared to aniline or anilines with electron-donating groups. researchgate.net
Table 1: Effect of Substituents on Aniline Amidation Yield (Based on data for various substituted anilines, illustrating the expected trend for this compound) researchgate.net
| Aniline Derivative | Substituent Type | Typical Yield (%) |
|---|---|---|
| 4-Methoxyaniline | Electron-Donating | >95% |
| Aniline | Neutral | ~95% |
| 4-Chloroaniline | Electron-Withdrawing | ~80-90% |
| 4-Nitroaniline | Strongly Electron-Withdrawing | ~65-75% |
| This compound | Strongly Electron-Withdrawing | Expected to be in the lower range, similar to nitroaniline |
This compound is a valuable precursor in the synthesis of fluorinated azo dyes. The process involves two key steps: diazotization and azo coupling. ijirset.comresearchgate.net
Diazotization: The primary amino group is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). ijirset.com The resulting 4-(perfluoroethoxy)benzenediazonium salt is a highly reactive electrophile.
Azo Coupling: The diazonium salt is then immediately reacted with an electron-rich aromatic compound, known as a coupling agent (e.g., phenols, anilines, or naphthols). researchgate.net The diazonium ion acts as an electrophile and attacks the activated ring of the coupling partner to form an azo compound, characterized by the -N=N- linkage. This azo bridge creates an extended conjugated system, which is responsible for the vibrant color of these dyes. slideshare.net The inclusion of the perfluoroethoxy group can enhance the stability and alter the spectroscopic properties of the resulting dye.
Table 2: Examples of Azo Dyes from this compound
| Coupling Agent | Resulting Azo Dye Structure | Expected Color |
|---|---|---|
| Phenol (B47542) | 4-((4-(Perfluoroethoxy)phenyl)diazenyl)phenol | Yellow-Orange |
| N,N-Dimethylaniline | N,N-Dimethyl-4-((4-(perfluoroethoxy)phenyl)diazenyl)aniline | Orange-Red |
Transformations of the Perfluoroethoxy Moiety
The perfluoroethoxy group (-OC₂F₅) is characterized by its exceptional chemical and thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the perfluoroalkyl chain highly resistant to both oxidative and reductive conditions. Under standard synthetic conditions, the perfluoroethoxy moiety remains intact and does not participate in reactions. This inertness is a key feature, allowing it to be carried through multi-step syntheses without the need for protecting groups. Significant transformation or cleavage of this group typically requires harsh, high-energy conditions that are not common in standard organic synthesis. figshare.com
Formation of Heterocyclic Compounds Incorporating this compound Scaffolds
The entire this compound molecule serves as a valuable building block for constructing more complex heterocyclic structures, which are of significant interest in medicinal and materials chemistry. nih.gov The presence of the fluorinated tail can impart unique properties such as increased lipophilicity and metabolic stability to the final heterocyclic compound. researchgate.net For example, this compound can be used in condensation reactions like the Paal-Knorr synthesis, where it reacts with a 1,4-dicarbonyl compound to form N-aryl substituted pyrroles. mdpi.com
A prominent application of this compound in heterocyclic synthesis is the formation of triazole derivatives. mdpi.com A common and efficient method involves a multi-step sequence starting from the aniline:
Diazotization: The amino group is first converted to a diazonium salt as described previously.
Azide (B81097) Formation: The diazonium salt is then treated with an azide source, such as sodium azide (NaN₃), to replace the diazonium group with an azido (B1232118) group (-N₃), yielding 1-azido-4-(perfluoroethoxy)benzene.
Cycloaddition: This aryl azide can then undergo a [3+2] cycloaddition reaction with an alkyne. This reaction, often catalyzed by copper(I) in what is known as the Huisgen cycloaddition or "click chemistry," produces a stable 1,2,3-triazole ring with high regioselectivity and yield. mdpi.comnih.gov
This synthetic route provides a modular and reliable way to incorporate the 4-(perfluoroethoxy)phenyl scaffold into a wide variety of triazole-containing molecules.
Table 3: Synthetic Route to Triazole Derivatives
| Step | Reactant 1 | Reactant 2 | Product |
|---|---|---|---|
| 1. Diazotization | This compound | NaNO₂ / HCl | 4-(Perfluoroethoxy)benzenediazonium chloride |
| 2. Azidation | 4-(Perfluoroethoxy)benzenediazonium chloride | Sodium Azide (NaN₃) | 1-Azido-4-(perfluoroethoxy)benzene |
Formation of Pyrazole (B372694) and Benzofuroxan (B160326) Derivatives with Biological Activity
The reactivity of this compound allows for its derivatization into various heterocyclic compounds, including pyrazoles and benzofuroxans, which are known to exhibit a range of biological activities. While specific studies detailing the synthesis of these derivatives directly from this compound are not extensively documented in the reviewed literature, the established reactivity of anilines, particularly those bearing fluoroalkoxy groups, provides a strong basis for predicting their formation and potential bioactivity.
Formation of Pyrazole Derivatives
The synthesis of pyrazole derivatives from aniline precursors typically proceeds through the formation of an arylhydrazine intermediate. This is generally achieved by the diazotization of the aniline followed by a reduction step. In the case of this compound, this would lead to the formation of 4-(perfluoroethoxy)phenylhydrazine. This hydrazine (B178648) can then undergo cyclocondensation with a 1,3-dicarbonyl compound to yield the corresponding N-aryl pyrazole.
The reaction pathway can be generalized as follows:
Diazotization: this compound is treated with a source of nitrous acid (e.g., sodium nitrite in acidic medium) to form the corresponding diazonium salt.
Reduction: The diazonium salt is then reduced (e.g., with sodium sulfite (B76179) or stannous chloride) to yield 4-(perfluoroethoxy)phenylhydrazine.
Cyclocondensation: The resulting hydrazine is reacted with a 1,3-dicarbonyl compound (such as an acetylacetone (B45752) derivative) in a suitable solvent, often with acid or base catalysis, to form the pyrazole ring.
The presence of the perfluoroethoxy group is anticipated to influence the reactivity of the aniline and the resulting hydrazine, as well as the biological properties of the final pyrazole derivatives. For instance, research on pyrazole analogues containing an aryl trifluoromethoxy group has demonstrated significant antifungal activities against various plant pathogenic fungi. mdpi.com This suggests that pyrazoles derived from this compound could also possess valuable agrochemical or pharmaceutical properties. The biological activity of pyrazole derivatives is a well-established field, with compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govresearchgate.net
Interactive Table: Biological Activity of Structurally Related Pyrazole Derivatives
| Compound Class | Target Organism/Cell Line | Activity Metric (e.g., IC50, MIC) | Reference |
| Pyrazoles with Aryl Trifluoromethoxy Group | Fusarium graminearum | EC50 = 0.0530 µM | mdpi.com |
| Pyrazole-Thiazole Hybrids | Staphylococcus aureus | MIC = 1.9 µg/mL | nih.gov |
| Pyrazole-Thiazole Hybrids | Klebsiella planticola | IC50 = 11.8 µM | nih.gov |
| Aminoguanidine-Derived 1,3-Diphenyl Pyrazoles | Escherichia coli 1924 | MIC = 1 µg/mL | nih.gov |
Formation of Benzofuroxan Derivatives
The synthesis of benzofuroxan (also known as benzo-2,1,3-oxadiazole-N-oxide) derivatives from anilines is a more complex process that typically requires the presence of a nitro group ortho to the amino group. Therefore, a direct conversion of this compound to a benzofuroxan is not a standard synthetic route. However, it is conceivable to first introduce a nitro group at the 3-position of this compound. The resulting 3-nitro-4-(perfluoroethoxy)aniline could then potentially undergo oxidative cyclization to form the corresponding benzofuroxan derivative.
A plausible, though not explicitly documented, synthetic pathway could involve:
Nitration: Selective nitration of this compound at the ortho position (C3) to yield 3-nitro-4-(perfluoroethoxy)aniline.
Oxidative Cyclization: Treatment of the o-nitroaniline derivative with an oxidizing agent, such as sodium hypochlorite (B82951) or lead tetraacetate, to induce the formation of the furoxan ring.
Benzofuroxan derivatives are known for a wide array of biological activities, including antitumor, antibacterial, and antifungal properties. researchgate.net These activities are often attributed to their ability to act as nitric oxide (NO) donors. researchgate.netnih.gov The introduction of a perfluoroethoxy group onto the benzofuroxan scaffold could modulate its electronic properties and lipophilicity, potentially enhancing its biological efficacy or altering its selectivity. For example, some nitrobenzofuroxans have shown significant antitumor activity, and their water-soluble salts have been investigated for their antileukemic properties in vivo. researchgate.netnih.gov
Interactive Table: Biological Activity of Benzofuroxan Derivatives
| Compound Class | Target Organism/Cell Line | Activity Metric (e.g., LD50, Lifespan Increase) | Reference |
| Water-Soluble Benzofuroxan Salts | P388 Murine Leukemia (in vivo) | Increase in animal lifespan by 20-28% | researchgate.netnih.gov |
| Amine-Substituted Benzofuroxans | Various Fungal Strains | Good fungistatic activity | |
| Hybrid Benzofuroxan-Aminothiazoles | M-HeLa Tumor Cells | High in vitro anticancer activity | nih.gov |
While direct experimental data for the derivatization of this compound into these specific heterocyclic systems is sparse, the established chemical principles and the observed biological activities of analogous fluorinated compounds provide a strong rationale for their potential as valuable bioactive molecules. Further research is warranted to explore these synthetic pathways and to evaluate the biological profiles of the resulting pyrazole and benzofuroxan derivatives.
Advanced Research on Applications of 4 Perfluoroethoxy Aniline in Materials Science
Role in Polymer Chemistry and Fluorinated Polymer Synthesis
While fluorinated aniline (B41778) derivatives are recognized for their potential in synthesizing high-performance polymers such as polyimides, there is no specific data available detailing the use of 4-(perfluoroethoxy)aniline as a monomer. In theory, the presence of the perfluoroethoxy group (-OCF2CF3) could impart desirable properties to polymers, including high thermal stability, chemical resistance, and a low dielectric constant. The general synthesis of fluorinated polyimides often involves the polycondensation of a fluorinated diamine with a dianhydride. However, specific studies detailing the reaction conditions, and properties of polymers derived from this compound are not present in the available literature.
Applications in Electronic Materials (e.g., Photoresists, Semiconductors)
The semiconductor industry frequently utilizes fluorinated polymers due to their unique properties, such as chemical inertness and thermal stability, which are critical for processes like photolithography and the manufacturing of semiconductor devices. Fluorinated compounds can be found in photoresist formulations and as components of dielectric layers. However, there is no direct evidence or published research that indicates the use of this compound or polymers specifically derived from it in these applications. The general class of per- and polyfluoroalkyl substances (PFAS) is broadly mentioned in the context of semiconductor manufacturing, but specific compounds are often not disclosed.
Development of Specialty Fluorinated Monomers and Building Blocks
Fluorinated anilines are valuable precursors for the synthesis of more complex fluorinated molecules that can be used as specialty monomers. The aniline functional group can be chemically modified to introduce polymerizable groups, allowing for its incorporation into various polymer backbones. While this is a common strategy in the development of fluorinated materials, there are no specific examples in the scientific literature of specialty monomers being developed from this compound.
Functional Materials with Enhanced Thermal or Chemical Stability
The incorporation of fluoroalkyl groups into a polymer structure is a well-established method for enhancing its thermal and chemical stability. It is hypothesized that polymers containing the this compound moiety would exhibit such enhanced properties. For instance, polyimides derived from fluorinated diamines are known for their high glass transition temperatures and resistance to harsh chemical environments. Nevertheless, without experimental data from studies on polymers synthesized using this compound, any claims regarding their specific thermal or chemical stability would be purely speculative.
Biological Activity and Biomedical Research
Investigation of Pharmacological Activities
Aniline (B41778) derivatives are integral components of many anticancer agents. The 4-anilinoquinazoline (B1210976) scaffold, for instance, is a well-established pharmacophore in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.govresearchgate.net These compounds have demonstrated significant anti-cancer activities. nih.gov The aniline ring in these molecules plays a crucial role in binding to the ATP-binding site of the EGFR kinase domain.
Furthermore, novel 4-anilinoquinolinylchalcone derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Some of these compounds have shown potent cytotoxicity against various cancer cell lines. nih.gov Another class of compounds, benzothiazole (B30560) aniline (BTA) derivatives and their platinum (II) complexes, have also exhibited promising in vitro anticancer activity. mdpi.com Notably, certain BTA derivatives displayed selective inhibitory activities against liver cancer cells. mdpi.com Substituted aniline derivatives of podophyllotoxin (B1678966) have also been investigated as potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy. nih.gov The nature and position of substituents on the aniline ring are critical for the anticancer potency of these molecules.
While specific studies on the anticancer activity of 4-(perfluoroethoxy)aniline are not extensively documented, its structural similarity to the aniline moieties in these established anticancer agents suggests that it could serve as a valuable building block for the design of new anticancer drugs. The electron-withdrawing nature of the perfluoroethoxy group could influence the binding affinity and selectivity of such compounds for their biological targets.
Research has demonstrated the antimicrobial efficacy of various aniline derivatives. For example, a study of 68 aniline derivatives identified two compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), that exhibited both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. researchgate.netnih.gov These trifluoro-anilines were found to disrupt the bacterial cell membrane and inhibit virulence factors such as motility and protease activity. researchgate.netnih.gov
The minimum inhibitory concentrations (MIC) for ACNBF and ITFMA against planktonic cells were 100 µg/mL and 50 µg/mL, respectively. nih.gov These compounds also effectively suppressed biofilm formation in a dose-dependent manner. researchgate.netnih.gov The presence of halogen atoms on the aniline ring appears to be a key factor in their antimicrobial and antibiofilm activities. researchgate.net
Given that this compound contains a fluorinated substituent, it is plausible that it may also possess antimicrobial properties. The perfluoroethoxy group could enhance the lipophilicity of the molecule, potentially facilitating its interaction with and disruption of bacterial membranes. Further investigation is warranted to determine the specific antimicrobial and biofilm-inhibiting capabilities of this compound.
As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound's potential effects on the cardiovascular system are of interest. Epidemiological studies have suggested a link between exposure to certain PFAS and an increased risk of cardiovascular disease. nih.gov For instance, some studies have reported associations between PFAS exposure and alterations in lipid and glucose metabolism, as well as increased blood pressure, which are known risk factors for cardiovascular events. nih.gov
Observational studies have also pointed to a positive association between total PFAS concentrations and total cardiovascular disease. nih.gov While the direct cardiovascular effects of this compound have not been specifically studied, the broader research on PFAS suggests that this class of compounds may have the potential to impact cardiovascular health. The mechanisms underlying these potential effects are thought to involve endocrine disruption and alterations in metabolic pathways. nih.gov
While there is no direct evidence of this compound modulating potassium channels, research into other fluorinated amine compounds has shown such activity. For example, 4-aminopyridine (B3432731) is a known potassium (K+) channel blocker. nih.gov Its derivatives are being investigated for their ability to bind to and block potassium channels. nih.gov The modulation of ion channels, including potassium channels, is a critical mechanism of action for many drugs targeting the nervous and cardiovascular systems. The presence of the aniline core and the fluoroalkyl chain in this compound suggests that it could potentially interact with ion channels, but this remains a speculative area requiring experimental validation.
The aniline moiety is a key structural feature of many epidermal growth factor receptor (EGFR) inhibitors. nih.govnih.gov Specifically, 4-anilinoquinazoline derivatives are a well-known class of highly selective EGFR tyrosine kinase inhibitors. nih.gov These inhibitors are competitive at the ATP binding site of the receptor. nih.gov The aniline portion of these molecules occupies a hydrophobic pocket within the enzyme's active site, and substitutions on the aniline ring can significantly influence the inhibitor's potency and selectivity. nih.gov
The design of novel 4-anilinoquinolines and quinazolines as EGFR inhibitors is an active area of research for the treatment of cancers such as non-small cell lung cancer and chordomas. nih.gov Given that this compound is a substituted aniline, it could be a valuable synthon in the development of new EGFR inhibitors. The perfluoroethoxy group, with its unique electronic and steric properties, could potentially lead to inhibitors with improved pharmacological profiles, such as enhanced binding affinity or altered selectivity for different EGFR mutants.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-activity relationship (SAR) studies are crucial for optimizing the biological profiles of lead compounds. For aniline-based compounds, SAR studies have provided valuable insights into the structural requirements for various biological activities.
In the context of anticancer agents, SAR studies of 4-anilinoquinazolines have shown that small, lipophilic groups at the 3-position of the anilino side chain are preferred for potent EGFR inhibition. nih.gov The substitution pattern on the quinazoline (B50416) ring also plays a significant role in modulating potency. nih.gov For aniline-based squaraines used in bioimaging, modifications of the terminal pendant groups and substituents on the aniline ring influence their photophysical properties and cellular localization. rsc.org
For antimicrobial aniline derivatives, the presence and position of halogen atoms are critical for their activity. The study of trifluoro-anilines demonstrated that specific substitution patterns lead to enhanced antibacterial and antibiofilm effects. researchgate.netnih.gov
In the case of this compound, the perfluoroethoxy group at the 4-position of the aniline ring is expected to significantly impact its physicochemical properties and, consequently, its biological activity. This group is strongly electron-withdrawing and increases the lipophilicity of the molecule. These properties could influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Future SAR studies incorporating the this compound moiety will be essential to elucidate its full potential in various therapeutic areas and to design derivatives with optimized efficacy and safety profiles.
Data Tables
Table 1: Antimicrobial Activity of Selected Trifluoro-Aniline Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | nih.gov |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | nih.gov |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 | nih.gov |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 | nih.gov |
Table 2: Examples of Aniline Derivatives in Preclinical Research
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |
| 4-Anilinoquinazolines | EGFR Inhibition | Anticancer | nih.govnih.gov |
| 4-Anilinoquinolinylchalcones | Cytotoxicity | Anticancer | nih.gov |
| Benzothiazole Anilines | Cytotoxicity | Anticancer | mdpi.com |
| Substituted Anilino-podophyllotoxins | DNA Topoisomerase II Inhibition | Anticancer | nih.gov |
| Trifluoro-anilines | Antibacterial & Antibiofilm | Antimicrobial | researchgate.netnih.gov |
Mechanistic Elucidation of Biological Actions
Molecular Targets and Signaling Pathways
There is currently no scientific data identifying the specific molecular targets or signaling pathways that may be modulated by this compound. Research on other per- and polyfluoroalkyl substances (PFAS) has indicated various biological effects, but these findings cannot be directly extrapolated to this compound without specific studies on this compound.
Inhibition of Key Biological Processes
No studies have been published that describe the inhibition of any key biological processes by this compound. The functional impact of this specific chemical structure on biological systems remains uninvestigated in the available scientific literature.
Development of Novel Therapeutic and Agrochemical Agents
There is no evidence in the current body of scientific research to suggest that this compound has been investigated or is under development as a novel therapeutic or agrochemical agent. Its potential applications in these fields are unknown.
Environmental Science and Ecotoxicology Research
Environmental Fate and Transport Studies
The environmental fate and transport of 4-(perfluoroethoxy)aniline are dictated by the distinct properties of its perfluorinated tail and its aniline (B41778) head. The perfluoroethoxy group, a type of PFAS, is characterized by extremely strong carbon-fluorine (C-F) bonds, which impart high chemical stability and resistance to degradation deepgreenpermaculture.comnih.gov. This stability is a defining feature of the broader class of "forever chemicals" nih.govnih.gov. The aniline component, an aromatic amine, influences its reactivity and interaction with environmental matrices.
Persistence: The defining characteristic of PFAS compounds is their extreme persistence in the environment deepgreenpermaculture.comnih.govnih.gov. The C-F bond is one of the strongest in organic chemistry, making compounds like this compound highly resistant to natural degradation processes, including microbial, chemical, and photolytic breakdown deepgreenpermaculture.commdpi.com. Consequently, once released into the environment, it is expected to persist for extended periods, leading to long-term contamination mdpi.comepa.gov. The vast majority of PFAS are either non-degradable or only transform into other highly stable terminal PFAS products nih.gov.
Degradation Pathways: Specific degradation pathways for this compound have not been documented. For PFAS in general, degradation is extremely slow and often incomplete. Advanced oxidation or reduction processes are typically required to break the C-F bonds researchgate.net. For the aniline moiety, microbial degradation in soil and water can occur, but the presence of the fluorinated group may inhibit these microbial processes.
| Compound Class | Primary Reason for Persistence | Typical Environmental Half-Life | Primary Degradation Resistance |
|---|---|---|---|
| Perfluoroalkyl Substances (PFAS) | High-energy carbon-fluorine (C-F) bonds | Extremely long (often described in years to decades) | Microbial, Hydrolytic, Photolytic |
| Aromatic Amines (e.g., Aniline) | Stable aromatic ring structure | Variable (days to months) | Can be degraded by specialized microorganisms |
Bioaccumulation: PFAS compounds are known to bioaccumulate in living organisms, including wildlife and humans epa.gov. Unlike traditional persistent organic pollutants that accumulate in fatty tissues, many PFAS, particularly longer-chain variants, bind to proteins in the blood, liver, and other tissues nih.gov. The bioaccumulation potential is influenced by the length of the perfluorinated carbon chain nih.gov. While specific data for this compound is unavailable, its structure suggests a potential for bioaccumulation.
Studies on various PFAS show that long-chain compounds (generally with seven or more carbons) have a higher tendency to bioaccumulate than short-chain ones nih.govusgs.gov. The perfluoroethoxy group is a short-chain structure, which might suggest lower bioaccumulation potential compared to legacy compounds like perfluorooctane (B1214571) sulfonate (PFOS). However, bioaccumulation is also concentration-dependent and can be significant even for some shorter-chain PFAS nih.gov.
Trophic Transfer: Once in the food web, PFAS can biomagnify, meaning their concentration increases at successively higher trophic levels researchgate.netnih.gov. A global meta-analysis revealed that PFAS concentrations, on average, double with each trophic level increase researchgate.net. This has been observed in diverse aquatic and terrestrial ecosystems usgs.govresearchgate.netresearchgate.net. PFOS and long-chain perfluoroalkyl carboxylic acids (PFCAs) have demonstrated significant biomagnification nih.govresearchgate.net. Although the trophic magnification factor (TMF) for this compound is unknown, its persistence suggests that trophic transfer is a plausible concern.
| Compound | Typical Bioaccumulation Factor (BAF) Range | Observed Trophic Magnification Factor (TMF) | Primary Accumulation Tissue |
|---|---|---|---|
| PFOS | High (>5000 in some species) | >1 (Indicates biomagnification) | Blood (serum proteins), Liver |
| PFOA | Moderate to High | Generally <1 or ~1 | Blood (serum proteins), Liver |
| Long-Chain PFCAs (C9-C14) | High to Very High | >1 (Indicates biomagnification) | Blood (serum proteins), Liver |
| Short-Chain PFAS | Low to Moderate | Generally <1 | Blood (serum proteins), Liver |
The distribution of this compound in the environment is governed by its physicochemical properties, including its water solubility, vapor pressure, and sorption characteristics, which are influenced by both the polar aniline group and the hydrophobic/oleophobic perfluoroethoxy group.
Water: PFAS are frequently detected in surface water and groundwater due to their mobility and persistence epa.govresearchgate.net. Shorter-chain PFAS are generally more mobile in water than their long-chain counterparts deepgreenpermaculture.com. Given its structure, this compound is expected to be relatively mobile in aquatic systems. Industrial discharges, wastewater treatment plant effluent, and runoff from contaminated sites are major pathways for PFAS to enter water bodies nih.govepa.gov.
Air: While many PFAS are not highly volatile, they can be transported through the atmosphere, often attached to particulate matter, and deposited far from their source nih.govresearchgate.net. Some precursor PFAS, such as fluorotelomer alcohols, are more volatile and can be transported long distances in the vapor phase researchgate.net. The potential for atmospheric transport of this compound is not well-documented but could be a relevant pathway for its widespread, low-level distribution.
Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems
Direct ecotoxicological data for this compound is scarce. Therefore, potential impacts are inferred from studies on other PFAS and aniline compounds.
PFAS are recognized as contaminants of significant concern in aquatic environments, where they can cause a range of adverse effects in organisms researchgate.netfrontiersin.org. Studies on well-known PFAS like PFOS and PFOA have demonstrated impacts on the endocrine, immune, and nervous systems of aquatic vertebrates frontiersin.org. In aquatic invertebrates, PFAS exposure can lead to cellular damage, and affect reproduction and development researchgate.netnih.gov.
Similarly, chlorinated aniline derivatives are known to be toxic to aquatic life, leading to species depletion and habitat degradation nih.govmdpi.com. Given these precedents, this compound could pose a multifaceted threat to aquatic organisms, combining the persistent and systemic effects of a PFAS with the potential toxicity of an aromatic amine.
Advanced Analytical Techniques for Environmental Monitoring
The detection and quantification of this compound and other fluorinated aniline compounds in environmental matrices present significant analytical challenges due to their potential for widespread distribution, persistence, and the low concentrations at which they may occur. chromatographyonline.comresearchgate.net Effective environmental monitoring requires highly sensitive and selective analytical methods capable of accurately measuring these contaminants in complex samples such as water, soil, sediment, and biota. chromatographyonline.commdpi.com Advanced analytical techniques, primarily based on chromatography coupled with mass spectrometry, are the cornerstones of modern PFAS analysis. chromatographyonline.comnih.gov
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and reliable technique for the analysis of a broad range of per- and polyfluoroalkyl substances (PFAS), including compounds like this compound. chromatographyonline.commdpi.com This method offers high sensitivity and selectivity, allowing for the detection of analytes at nanogram-per-liter (ng/L) or part-per-trillion (ppt) levels. chromatographyonline.com The process typically involves a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from the environmental matrix and remove potential interferences. eurofins.comeurofins.com The extracted compounds are then separated using liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the target analyte. eurofins.comeurofins.com Isotope dilution is often employed, where isotopically labeled standards are added to the sample before extraction, to ensure accurate quantification by correcting for matrix effects and variations in analytical recovery. eurofins.com
Gas Chromatography (GC) coupled with various detectors is another powerful tool, particularly for volatile or semi-volatile aniline derivatives. epa.gov For aniline compounds, a thermionic nitrogen-phosphorus selective detector (NPD) can be highly effective, offering better selectivity and sensitivity than other GC detectors. epa.gov While direct GC analysis of highly polar or non-volatile compounds can be challenging, derivatization techniques can be employed to increase the volatility and thermal stability of the analytes. However, an advantage of methods like High-Performance Liquid Chromatography (HPLC) is that they often avoid the need for such derivatization, resulting in a quicker and more cost-effective analysis. researchgate.net
Capillary Electrophoresis (CE) has emerged as a simple, sensitive, and environmentally benign method for determining aniline and its derivatives in water samples. nih.gov Techniques like field-enhanced sample injection can be used as an on-line concentration method to significantly improve detection limits, making CE suitable for analyzing trace levels of these contaminants. nih.gov
In addition to these established methods, non-targeted analysis using high-resolution mass spectrometry (HRMS) is becoming crucial. epa.gov While targeted methods like LC-MS/MS are excellent for quantifying known compounds, they can only detect a predefined list of analytes. epa.gov Given the thousands of different PFAS that exist, non-targeted screening allows for the identification of new or unexpected fluorinated compounds, including novel fluorinated anilines, in environmental samples. nih.govepa.gov
| Analytical Technique | Principle | Typical Application | Key Advantages | Reference |
|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their interaction with a stationary phase, followed by mass-based detection of specific precursor and product ions. | Quantification of a wide range of PFAS, including fluorinated anilines, in water, soil, and biological tissues. | High sensitivity (ppt levels), high selectivity, suitable for non-volatile compounds. | chromatographyonline.comeurofins.com |
| Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD) | Separates volatile compounds in a gaseous mobile phase, with a detector selective for nitrogen-containing compounds like anilines. | Determination of a wide variety of aniline derivatives in industrial wastewater. | Excellent selectivity and sensitivity for nitrogenous compounds. | epa.gov |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. On-line concentration techniques can enhance sensitivity. | Direct determination of aniline and its derivatives in environmental water samples. | Simple, efficient, consumes low volumes of organic solvents. | nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, allowing for the identification of unknown compounds based on their exact mass. | Non-targeted screening to identify new and emerging PFAS in complex environmental samples. | Capable of identifying all known and unknown analytes in a sample. | epa.gov |
Risk Assessment Frameworks for Fluorinated Aniline Compounds
The risk assessment for fluorinated aniline compounds, including this compound, follows a structured framework designed to evaluate the potential adverse effects on human health and the environment. itrcweb.orgnih.gov This process is essential for informing regulatory decisions and managing the risks associated with these persistent chemicals. nih.gov The framework for PFAS and other chemical contaminants generally consists of four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification: This step involves determining whether a chemical can cause adverse health effects. For aniline and its derivatives, there is evidence of systemic toxicity, with primary effects on red blood cells and the spleen. industrialchemicals.gov.au Aniline itself is classified as a probable human carcinogen (Group B2) by the U.S. EPA, based on sufficient evidence of carcinogenicity in animals. epa.gov For fluorinated anilines, the hazard identification would also consider the properties associated with the perfluoroalkyl moiety, such as persistence and potential for bioaccumulation, which are characteristic of many PFAS compounds. researchgate.netnih.gov
Dose-Response Assessment: This component quantifies the relationship between the dose of the chemical received and the incidence of adverse effects in the exposed population. For non-cancer effects, this often results in the derivation of a Reference Dose (RfD) or a Tolerable Weekly Intake (TWI), representing an estimate of a daily exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. nih.gov For carcinogenic effects, the assessment may result in a cancer slope factor, which is used to estimate the probability of an individual developing cancer from a lifetime of exposure to a particular level of the substance.
Exposure Assessment: This crucial step evaluates the potential for human and ecological receptors to come into contact with the chemical. It involves identifying the sources of the contaminant, the pathways through which it travels in the environment, and the routes of exposure (e.g., ingestion, inhalation, dermal contact). nih.gov The assessment quantifies the magnitude, frequency, and duration of exposure. This process is detailed further in the following section.
Risk Characterization: The final step integrates the information from the previous three steps to estimate the probability and severity of adverse effects occurring in a given population under specific exposure conditions. It provides a comprehensive picture of the risk, including uncertainties and limitations in the data. For fluorinated aniline compounds, the risk characterization would consider the combined risks from both the aniline functional group and the perfluoroether tail, taking into account their unique toxicological and kinetic properties.
Evaluation of Potential Human and Ecological Exposure Pathways
Understanding the exposure pathways is fundamental to assessing the risk posed by this compound. nih.gov As with other PFAS, human and ecological exposure can occur through various routes, originating from both industrial point sources and diffuse sources related to consumer product use. nih.govnih.gov
Sources and Environmental Fate: The primary sources of fluorinated compounds in the environment include manufacturing facilities where they are produced or used, and sites where PFAS-containing products like aqueous film-forming foam (AFFF) have been deployed. nih.gov Wastewater treatment plants can also be significant sources, as they receive industrial and domestic waste but are often not equipped to remove these persistent chemicals, leading to their discharge into surface waters. nih.gov Once released, the strong carbon-fluorine bond makes these compounds extremely resistant to degradation, allowing them to persist and travel long distances in water and, to some extent, in the air. nih.govuri.edu
Human Exposure Pathways:
Drinking Water: Contamination of ground and surface water that serve as drinking water sources is a major exposure pathway for communities near industrial sites or other contaminated areas. nih.govnih.gov
Diet: The ingestion of food is considered a dominant exposure pathway for the general population. nih.gov This includes the consumption of fish from contaminated water bodies, as well as agricultural products grown in contaminated soil or irrigated with contaminated water. itrcweb.orgnih.gov PFAS can accumulate in crops and livestock, subsequently entering the human food supply. uri.eduresearchgate.net
Indoor Environment: Inhalation of indoor air and ingestion of house dust containing PFAS from consumer products (e.g., carpets, textiles) can be another significant source of exposure. nih.gov
Breast Milk: For infants, breast milk from an exposed mother can represent a higher exposure level compared to other age groups. itrcweb.org
Ecological Exposure Pathways: Wildlife can be exposed to this compound through several pathways. itrcweb.org
Waterborne Exposure: Aquatic organisms can absorb PFAS directly from contaminated water through their gills and other body surfaces.
Dietary Intake: A primary route of exposure for many animals is the consumption of contaminated prey. itrcweb.org Because certain PFAS can biomagnify, concentrations can increase at higher trophic levels in the food web. researchgate.neturi.edu
Ingestion of Soil and Sediment: Terrestrial and benthic organisms may ingest contaminated soil and sediment, leading to accumulation in their tissues. itrcweb.org
| Pathway | Receptor | Description | Reference |
|---|---|---|---|
| Contaminated Drinking Water | Humans | Ingestion of water from sources contaminated by industrial discharge or AFFF use. | nih.govnih.gov |
| Food Consumption | Humans, Wildlife | Ingestion of fish, shellfish, crops, and livestock that have accumulated the compound from the environment. | itrcweb.orgresearchgate.net |
| Direct Water/Sediment Contact | Aquatic and Terrestrial Wildlife | Uptake from contaminated water, soil, or sediment through gills, skin, or direct ingestion. | itrcweb.org |
| Trophic Transfer | Wildlife | Bioaccumulation and biomagnification through the food web as predators consume contaminated prey. | researchgate.neturi.edu |
| Indoor Dust and Air | Humans | Inhalation and ingestion of dust particles from consumer products containing PFAS. | nih.gov |
Comparative Ecotoxicology with other PFAS
The ecotoxicological profile of this compound is not well-documented in publicly available literature. However, its potential effects can be inferred by comparing its structure to other well-studied PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), as well as other aniline derivatives. mdpi.comnih.gov The toxicity of PFAS is known to vary based on factors like carbon chain length and the functional group attached. itrcweb.orgfrontiersin.org
Generally, long-chain PFAS (like PFOA and PFOS) are considered more bioaccumulative and toxic than their short-chain counterparts. itrcweb.orgfrontiersin.org For example, studies on freshwater microbial communities have shown that PFOA exhibits more potent toxicity than the shorter-chain perfluorohexanoic acid (PFHxA), causing more significant structural changes to the community and inhibiting microbial growth at lower concentrations. frontiersin.org The presence of an ether linkage in the fluoroalkyl chain, as seen in this compound and other "next-generation" PFAS like GenX, can influence the compound's environmental behavior and toxicity, though these are often found to be qualitatively similar to legacy PFAS. nih.govresearchgate.net
The aniline moiety itself introduces specific toxicological concerns. Chlorinated anilines, for instance, are known to be toxic to aquatic organisms, with the potential to disrupt behavior, growth, and reproduction. mdpi.com Therefore, the ecotoxicity of this compound is likely a hybrid of the effects associated with both the perfluoroether tail and the aniline "head."
Comparative studies on various PFAS have revealed differing levels of toxicity across different organisms and cell types. nih.gov For example, in vitro studies exposing six different human cell lines to seven different PFAS showed that neural cells (HMC-3) were the most sensitive, while colon (CaCo-2) and kidney (HEK293) cells were the least sensitive. nih.gov In aquatic ecosystems, PFOA and PFOS have been shown to negatively affect microalgae by decreasing cell viability and chlorophyll (B73375) content. nih.govelsevierpure.com Zebrafish embryo studies have demonstrated that various PFAS can cause acute embryotoxicity, impaired development, and behavioral effects, with the median lethal concentration (LC₅₀) often correlating with the alkyl chain length. nih.gov
| Compound | Organism/System | Observed Effect | Toxicological Endpoint | Reference |
|---|---|---|---|---|
| PFOA | Freshwater Microbial Community | Altered community structure, inhibited growth. | More potent than PFHxA. | frontiersin.org |
| PFOS | Green Microalgae (Chlorella vulgaris, Scenedesmus obliquus) | Decreased cell viability, chlorophyll, and protein content. | Toxicity increased with concentration and time. | nih.govelsevierpure.com |
| PFOA and other PFECA | Zebrafish (Danio rerio) Embryo | Lethality, impaired development, altered locomotory behavior. | LC₅₀ correlated with alkyl chain length. | nih.gov |
| Various PFAS | Human Cell Lines (e.g., HMC-3, HepaRG) | Decreased cell viability (cytotoxicity). | EC₅₀ ranged from 1 to 70 µM; HMC-3 (neural) cells were most sensitive. | nih.gov |
| 4-chloroaniline (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) | Aquatic Organisms | Disruption of behavior, growth, reproduction, and development. | Ecotoxicological effects at environmentally relevant concentrations. | mdpi.com |
Advanced Methodologies and Research Tools
Isotopic Labeling for Mechanistic and Fate Studies
Isotopic labeling is a powerful technique for tracing the movement and transformation of molecules through complex systems. In this method, one or more atoms in a compound are replaced with their isotopes, which have a different number of neutrons but identical chemical properties. These labeled molecules act as tracers that can be detected by specialized analytical instruments.
For compounds like 4-(perfluoroethoxy)aniline, which belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), isotopic labeling is crucial for environmental fate and transport studies. battelle.org Stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are commonly used. researchgate.net Molecules are synthesized with these heavier isotopes incorporated into their structure, creating an isotopically distinct version of the parent compound. vivanls.com
Mechanistic Elucidation: In mechanistic studies, labeling specific atoms can reveal how a chemical bond is broken or formed during a reaction. For instance, by labeling the nitrogen atom in this compound, researchers could track its path during polymerization or degradation reactions, confirming the reaction mechanism.
Environmental Fate: The primary application for PFAS is in environmental tracking. researchgate.net Due to the vast number of PFAS compounds and their complex behavior in ecosystems, accurate quantification is challenging. Isotope dilution analysis, which uses isotopically labeled standards, is the gold standard for quantifying PFAS in environmental matrices like water, soil, and biological tissues. pca.state.mn.us By adding a known amount of ¹³C-labeled this compound to a sample before processing, any loss of the compound during extraction and analysis can be precisely accounted for, leading to highly accurate concentration measurements. pca.state.mn.us Furthermore, radioactive isotopes like Fluorine-18 (¹⁸F) can be used in laboratory studies to monitor the biodistribution and metabolic pathways of fluorinated compounds in living systems. acs.orgthieme-connect.com
| Isotope | Type | Detection Method | Application for this compound Studies |
| Carbon-13 (¹³C) | Stable | Mass Spectrometry (MS) | Environmental fate analysis, quantitative standard in isotope dilution, metabolic pathway tracing. |
| Nitrogen-15 (¹⁵N) | Stable | Mass Spectrometry (MS) | Mechanistic studies of reactions involving the amine group, degradation pathway analysis. |
| Deuterium (²H) | Stable | Mass Spectrometry (MS), NMR | Used as a non-radioactive label for internal standards and in mechanistic studies. |
| Fluorine-18 (¹⁸F) | Radioactive | PET Imaging, Scintillation Counting | Biodistribution studies in living organisms, tracing transport across biological membranes. |
High-Throughput Screening for Biological and Material Applications
High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of thousands to millions of samples for a specific biological activity or material property. yu.edu This technology has revolutionized drug discovery and materials science by dramatically accelerating the pace of research. ewadirect.com
Biological Applications: For aniline (B41778) derivatives and fluorinated compounds, HTS is a key tool for identifying potential therapeutic leads and assessing toxicity. nih.gov Large libraries of compounds can be screened against specific biological targets, such as enzymes or cellular receptors. yu.edu For a compound like this compound, HTS assays could be employed to:
Assess Cytotoxicity: Screen against various human cell lines (e.g., liver, lung, colon cancer cells) to determine the concentration at which the compound inhibits cell growth. mdpi.comresearchgate.net
Identify Enzyme Inhibition: Test for inhibitory activity against key enzymes involved in disease pathways.
Probe Receptor Binding: Use techniques like fluorescence polarization to screen for binding affinity to specific protein targets. nih.gov
The use of ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) has also emerged as a powerful HTS method for fluorinated compounds, as the fluorine signal provides a sensitive and clear probe for binding events without interference from biological matrices. acs.orgadelphi.eduresearchgate.net
| Assay Type | Target/Model | Endpoint Measured | Relevance to this compound |
| MTT Assay | Human Cancer Cell Lines (e.g., MCF-7, A549) | Cell Viability (IC₅₀) | Initial assessment of cytotoxic or anti-proliferative potential. mdpi.com |
| Receptor Binding Assay | Purified Protein Target | Binding Affinity (Kd) | Discovery of potential molecular targets and mechanisms of action. |
| ¹⁹F-NMR Screening | Protein Target | Change in ¹⁹F Chemical Shift | Identification of direct binding interactions for drug discovery. researchgate.net |
| Gene Expression Profiling | Cultured Human Cells | Changes in mRNA levels | Understanding cellular pathways affected by the compound. |
Material Applications: In materials science, HTS is used to accelerate the discovery of new materials with desired characteristics. researchgate.net By creating libraries of polymers or composites derived from monomers like this compound, researchers can rapidly screen for properties such as:
Thermal Stability: Using high-throughput thermogravimetric analysis (TGA).
Optical Properties: Measuring absorbance, fluorescence, or refractive index.
Surface Properties: Assessing hydrophobicity or oleophobicity through automated contact angle measurements.
This approach allows for the efficient exploration of structure-property relationships, guiding the rational design of new high-performance materials.
Microfluidic Systems for Reaction Optimization and Synthesis
Microfluidics involves the manipulation of fluids in channels with dimensions of tens to hundreds of micrometers. mdpi.com When applied to chemical synthesis, these "lab-on-a-chip" systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction time and temperature, enhanced safety, and the ability to rapidly screen and optimize reaction conditions while using minimal reagents. researchgate.net
Synthesis and Optimization: The synthesis of fluorinated aromatic compounds can involve hazardous reagents or highly exothermic reactions. chimia.chresearchgate.net Microfluidic reactors provide a safer environment for such transformations due to the small reaction volumes and high surface-area-to-volume ratios that allow for efficient heat dissipation. chimia.ch For the synthesis of this compound, a microfluidic system could be used to:
Optimize Reaction Conditions: By systematically varying parameters such as temperature, residence time, and reagent stoichiometry in an automated fashion, the optimal conditions for yield and purity can be identified rapidly. researchgate.net
Improve Safety: The small inventory of reactants within the microreactor at any given time minimizes the risks associated with potentially energetic reactions.
Enable Novel Chemistry: Reactions that are difficult to control in batch reactors, such as direct fluorinations, can become feasible and highly efficient in a microfluidic setup. researchgate.net
Studies on related compounds, such as the synthesis of azo compounds from aniline or the kinetic analysis of reactions involving aniline and benzoyl chloride, have demonstrated the utility of microstructured systems. mdpi.comaiche.org Similar principles can be applied to the production and derivatization of this compound.
| Parameter | Conventional Batch Reactor | Microfluidic Reactor |
| Heat Transfer | Poor; potential for hot spots | Excellent; rapid heat dissipation |
| Mass Transfer | Limited by stirring speed | Rapid; diffusion over short distances |
| Reaction Control | Less precise (time, temp.) | Highly precise control of residence time and temperature gradients |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |
| Optimization Speed | Slow; one experiment at a time | Rapid; automated sequential screening of conditions |
| Reagent Consumption | High | Low (microliters to nanoliters) |
Advanced Microscopy Techniques for Material Characterization
Understanding the relationship between the nanoscale structure of a material and its macroscopic properties is fundamental to materials science. Advanced microscopy techniques provide high-resolution visualization of surface topography, morphology, and internal structure, which is critical for characterizing materials derived from this compound, such as polymers or coatings. nih.govnasa.gov
Atomic Force Microscopy (AFM): AFM is a premier tool for characterizing polymer surfaces at the nanoscale. azonano.commccrone.com It uses a sharp tip mounted on a cantilever to scan the sample surface, generating a 3D topographical map. researchgate.net Beyond imaging, AFM can probe local mechanical properties like elasticity and adhesion. For a polymer made with this compound, AFM could be used to visualize phase separation in blends, determine the roughness of a coating, and measure changes in surface properties after environmental exposure. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface morphology. mdpi.com It provides information on features like particle size, shape, and distribution in composites or the fibrous structure of electrospun polymers. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can perform elemental analysis, allowing researchers to map the distribution of fluorine on a material's surface, confirming the incorporation of the this compound monomer. nasa.gov
Transmission Electron Microscopy (TEM): TEM provides even higher resolution than SEM and is used to investigate the internal structure of materials. It is ideal for visualizing the dispersion of nanoparticles within a polymer matrix or examining the crystalline structure of thin films. nih.gov
| Technique | Information Provided | Potential Application for Materials from this compound |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography, roughness, phase imaging, mechanical properties (elasticity, adhesion). researchgate.net | Characterizing thin film morphology, visualizing domains in polymer blends, measuring surface hydrophobicity. |
| Scanning Electron Microscopy (SEM) | Micro- to nanoscale surface morphology, texture, and structure. mdpi.com | Imaging the surface of polymer films, fibers, or composites; assessing coating uniformity. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and distribution mapping. nasa.gov | Confirming the presence and mapping the distribution of fluorine and nitrogen across a material's surface. |
| Transmission Electron Microscopy (TEM) | High-resolution internal structure, crystallinity, nanoparticle dispersion. nih.gov | Visualizing the internal structure of nanocomposites, analyzing crystalline domains in semi-crystalline polymers. |
In Vitro and In Vivo Model Systems for Biological Activity Assessment
Assessing the biological activity of a chemical is a multi-step process that often begins with simple, rapid in vitro (cell-based) assays and may progress to more complex in vivo (whole organism) models.
In Vitro Models: These systems use isolated cells or tissues cultured in a laboratory setting to investigate the effects of a chemical at a cellular level. nih.gov For a compound like this compound, in vitro studies are essential for initial toxicity screening and mechanistic investigation. Common assays include:
Cytotoxicity Assays: The MTT assay is a colorimetric method widely used to measure the metabolic activity of cells and, by extension, their viability after exposure to a compound. mdpi.com This assay can determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) across a panel of cell lines, such as the human breast cancer (MCF-7), lung cancer (A549), and colon cancer (Caco-2) lines, providing a preliminary profile of a compound's potency. mdpi.comacs.org
Genotoxicity Assays: Tests like the Ames assay or in vitro micronucleus test are used to assess a compound's potential to cause DNA damage. researchgate.net
In Vivo Model Systems: While mammalian models are the standard for comprehensive toxicological evaluation, simpler organisms are increasingly used for initial in vivo screening due to ethical considerations, cost, and speed. nih.gov
Caenorhabditis elegans: This small, transparent nematode is a powerful model organism in toxicology. oup.comnih.gov It has well-characterized genetics, and many of its biological pathways are conserved in humans. oup.com Due to its small size and rapid life cycle (3 days), toxicity assays for endpoints like lethality, growth, reproduction, and locomotion can be performed in a high-throughput format in multi-well plates. fda.govacs.org Using C. elegans allows researchers to obtain data from a whole, metabolically active animal, providing insights that cannot be gained from cell cultures alone. nih.gov
| Model System | Type | Key Endpoints | Relevance to this compound Assessment |
| Human Cell Lines (e.g., MCF-7, A549) | In Vitro | Cytotoxicity (IC₅₀), apoptosis, cell cycle arrest, metabolic activity. | Rapid screening for potential anti-proliferative activity or general toxicity. mdpi.com |
| Primary Hepatocytes | In Vitro | Cell viability, enzyme induction/inhibition, metabolic profiling. | Assessment of potential liver-specific effects and metabolic stability. |
| Caenorhabditis elegans | In Vivo | Lethality (LC₅₀), growth rate, reproductive output, behavioral changes. fda.gov | Rapid, whole-organism toxicity screening to prioritize compounds for further study. |
Conclusion and Future Perspectives in 4 Perfluoroethoxy Aniline Research
Summary of Key Research Contributions
Direct research focusing exclusively on 4-(perfluoroethoxy)aniline is limited in publicly accessible literature. However, its significance can be understood through its role as a specialized chemical intermediate. The primary research contributions related to this compound are centered on its synthesis and its utility as a building block for more complex molecules.
The synthesis of fluorinated anilines typically follows established pathways in organic chemistry. For analogous compounds such as 4-(chlorodifluoromethoxy)aniline, a common method involves the nitration of a corresponding substituted benzene (B151609), followed by a hydrogenation reduction step to convert the nitro group to an amine. It is inferred that this compound can be synthesized via a similar route, starting from perfluoroethoxybenzene.
The core contribution of this compound to the broader field of chemical research lies in its potential as a precursor. The aniline (B41778) functional group is a versatile handle for a wide array of chemical transformations, while the perfluoroethoxy group imparts unique properties such as high thermal stability, lipophilicity, and metabolic stability. Research on closely related compounds, such as 4-(trifluoromethoxy)aniline, has demonstrated their successful incorporation into:
Pharmaceuticals: As intermediates for anticancer and antitumor agents. chemicalbook.com
Agrochemicals: Serving as a key component in the synthesis of modern pesticides.
Liquid Crystals: Used in the creation of side-group liquid-crystalline polymethacrylates. chemicalbook.com
Specialty Polymers: Employed as monomers for polymers that require high thermal stability and chemical resistance. nih.govrsc.org
These applications highlight the role of fluorinated anilines as critical components in the development of advanced materials and bioactive molecules.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 717-85-1 |
| Molecular Formula | C8H6F5NO |
| Molecular Weight | 227.13 g/mol |
| IUPAC Name | 4-(1,1,2,2,2-pentafluoroethoxy)aniline |
| Storage Conditions | Inert atmosphere, Room temperature |
Data sourced from publicly available chemical supplier databases. bldpharm.com
Emerging Trends in Perfluoroalkoxy Chemistry
The field of perfluoroalkoxy chemistry is dynamic, driven by the demand for high-performance materials in technologically advanced sectors. Several emerging trends are relevant to the future study and application of molecules like this compound.
High-Performance Applications: There is a growing demand for perfluoroalkoxy (PFA) materials in industries such as semiconductor manufacturing, automotive (especially electric vehicles), and aerospace. nih.govresearchgate.net These sectors require materials with exceptional thermal stability, chemical inertness, and specific dielectric properties—qualities that PFA compounds provide. researchgate.net This trend suggests new opportunities for polymers and materials derived from this compound.
Advanced Materials: Research is increasingly focused on developing specialized grades of PFA materials, such as high-purity resins and films, for applications in electronics and medical devices. researchgate.net The introduction of the perfluoroethoxy group can enhance properties like moisture repellency and low friction, making derivatives of this compound valuable for creating novel coatings and membranes.
Sustainable Synthesis: A significant trend in the chemical industry is the move towards more sustainable and "green" manufacturing processes. For perfluoroalkylated aromatics, this includes the development of modern synthesis methods that are more efficient and environmentally benign, utilizing techniques like photochemical and electrochemical strategies.
Table 2: Key Industries Driving Perfluoroalkoxy (PFA) Market Growth
| Industry | Key Applications | Desired Properties |
|---|---|---|
| Semiconductor | Photoresists, etching solutions, cleaning agents, wafer handling | High purity, chemical resistance, dielectric properties |
| Automotive/Aerospace | Fuel lines, seals, gaskets, cable insulation | High-temperature resistance, chemical inertness, durability |
| Chemical Processing | Corrosion-resistant linings for pipes (B44673) and vessels | Chemical inertness, high thermal stability |
| Medical | Tubing, cleanroom equipment, medical devices | High purity, biocompatibility, chemical inertness |
This table summarizes general market trends for PFA materials. nih.govresearchgate.netmdpi.cominhancetechnologies.com
Interdisciplinary Research Needs and Opportunities
The unique combination of a reactive aniline group and a stable perfluoroethoxy tail in this compound makes it a candidate for investigation across multiple scientific disciplines.
Medicinal Chemistry and Pharmacology: The introduction of fluorine and fluorinated groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com There is an opportunity for medicinal chemists to synthesize novel derivatives of this compound and screen them for biological activity against various diseases. researchgate.netnih.gov This requires collaboration between synthetic chemists and pharmacologists to conduct structure-activity relationship (SAR) studies.
Materials Science and Engineering: Polymer chemists and materials scientists can explore the use of this compound as a monomer or additive in the creation of new polymers. Research into polyimides, polyamides, or other high-performance plastics derived from this compound could yield materials with superior thermal, mechanical, and electrical properties for use in electronics or aerospace applications. nih.gov
Agrochemical Science: The development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant need. The perfluoroethoxy group can increase the potency and persistence of active ingredients. ul.com Collaborative research between organic chemists and agricultural scientists could lead to the discovery of new, effective crop protection agents derived from this compound.
Environmental Science: As with all organofluorine compounds, understanding the environmental fate and potential for bioaccumulation is crucial. bohrium.com Interdisciplinary research involving environmental chemists, toxicologists, and microbiologists is needed to study the persistence, degradation pathways, and potential ecological impact of this compound and its derivatives.
Policy and Regulatory Implications for Future Research Directions
The future of research and commercial use of this compound is intrinsically linked to the evolving global regulatory landscape for fluorinated chemicals. Per- and polyfluoroalkyl substances (PFAS) as a broad class are under intense scrutiny due to concerns about their persistence, bioaccumulation, and potential health effects.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) are actively implementing stricter controls on PFAS. inhancetechnologies.com This includes regulations under the Toxic Substances Control Act (TSCA) in the U.S. and the REACH regulation in the EU, which are increasingly restricting the use of certain long-chain PFAS and requiring more extensive safety data for new fluorinated chemicals. inhancetechnologies.comynu.edu.cn
These regulatory actions have several implications for future research:
Focus on Alternatives: There is a strong push to find safer, less persistent alternatives to legacy PFAS. Research may be directed towards fluorinated molecules that are designed to degrade in the environment or have a lower potential for bioaccumulation.
Increased Data Requirements: Researchers and manufacturers developing new compounds like derivatives of this compound will likely face stringent requirements to provide comprehensive toxicological and environmental fate data before commercialization.
Shift in Application Focus: The use of fluorinated compounds may become increasingly restricted to "essential uses" where no viable alternatives exist, such as in critical medical devices or high-tech industrial processes. This will guide research away from consumer applications and towards highly specialized, controlled industrial uses.
Future research on this compound must therefore proceed with a clear understanding of these regulatory constraints and a commitment to designing molecules that are not only functional but also environmentally responsible.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
